molecular formula C20H32O2 B075674 Isocyclocitral CAS No. 1335-66-6

Isocyclocitral

Cat. No.: B075674
CAS No.: 1335-66-6
M. Wt: 304.5 g/mol
InChI Key: AEXLFXYEFLKADK-UHFFFAOYSA-N
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Description

2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde are organic compounds with the molecular formula C10H16O. These compounds are characterized by the presence of a cyclohexene ring substituted with three methyl groups and an aldehyde group. They are used in various industrial applications, including as intermediates in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the cyclization of 2,4,6-trimethylcyclohexanone followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde have several scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and as starting materials for the preparation of more complex molecules.

    Biology: Studied for their potential biological activities and interactions with biological molecules.

    Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde involves their interaction with specific molecular targets. These compounds can act as electrophiles, reacting with nucleophiles in biological systems. The aldehyde group is particularly reactive, allowing these compounds to form covalent bonds with amino acids and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde are unique due to the specific positions of the methyl groups on the cyclohexene ring. This structural arrangement influences their chemical reactivity and physical properties, making them distinct from other similar compounds .

Properties

IUPAC Name

2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11;1-7-4-8(2)10(6-11)9(3)5-7/h2*4,6,8-10H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXLFXYEFLKADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1C=O)C)C.CC1C=C(CC(C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isocyclocitral
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1335-66-6
Record name Isocyclocitral
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyclocitral
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isocyclocitral
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of two chemicals: 3,5,6-trimethyl-3-cyclohexen-1-carboxaldehyde (meta-cyclocitral). ##STR9## 2,4,6-trimethyl-4-cyclohexen-1-carboxaldehyde (symmetric-iso-cyclocitral). ##STR10##
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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